4-Bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid

Medicinal Chemistry Lipophilicity Physicochemical Properties

This 4-bromo pyrazole-3-carboxylic acid is indispensable for diversification at the C4 position via cross-coupling. The bromine handle allows systematic SAR exploration of kinase inhibitors and construction of patented agrochemical carboxamides. Generic pyrazole-3-carboxylic acids lack this reactive site, making substitution impossible without redesign. Procure this specific building block to access the full chemical space outlined in current discovery programs.

Molecular Formula C7H9BrN2O2
Molecular Weight 233.06 g/mol
CAS No. 861586-10-9
Cat. No. B1411993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid
CAS861586-10-9
Molecular FormulaC7H9BrN2O2
Molecular Weight233.06 g/mol
Structural Identifiers
SMILESCCN1C(=C(C(=N1)C(=O)O)Br)C
InChIInChI=1S/C7H9BrN2O2/c1-3-10-4(2)5(8)6(9-10)7(11)12/h3H2,1-2H3,(H,11,12)
InChIKeyRCQUVIHWYWSLJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid (CAS 861586-10-9): A Strategic Pyrazole Scaffold for MedChem & Agrochemical Research


4-Bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid (CAS 861586-10-9) is a polysubstituted heterocyclic building block with a molecular formula of C7H9BrN2O2 and a molecular weight of 233.06 g/mol . As a pyrazole-3-carboxylic acid derivative, it is primarily utilized as a versatile intermediate in medicinal chemistry and agrochemical research [1]. Its core structure, featuring a bromine atom at the 4-position and a carboxylic acid group at the 3-position of the pyrazole ring, is central to its role as a synthetic precursor for generating libraries of biologically active compounds .

Procurement Alert: Why Unsubstituted Pyrazoles Cannot Replace 4-Bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid


The specific substitution pattern of 4-Bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid (C7H9BrN2O2, MW 233.06) precludes simple substitution with generic pyrazole-3-carboxylic acids (C4H4N2O2, MW 112.09) or non-halogenated analogs like 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid (C7H10N2O2, MW 154.17) . The 4-bromo substituent is the defining feature for its utility in key bond-forming reactions, such as Suzuki-Miyaura and Buchwald-Hartwig cross-couplings, which are fundamental for constructing complex molecular architectures . The absence of this halogen would render such transformations impossible, fundamentally altering the synthetic route and the achievable chemical space. Therefore, substitution for procurement would lead to a failed synthetic plan, requiring redesign and additional steps.

Quantitative Differentiation Evidence for 4-Bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid


Enhanced LogP and Lipophilicity Compared to Non-Brominated Analog

The presence of the bromine atom at the 4-position significantly increases lipophilicity compared to its non-brominated analog, 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid. The calculated LogP for the non-brominated analog is 0.8 . While precise experimental data for 4-Bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid is not available from primary literature, the presence of bromine, a heavy halogen, is known to increase LogP by approximately 0.5-1.0 units, which is a critical parameter for optimizing membrane permeability and bioavailability in drug discovery .

Medicinal Chemistry Lipophilicity Physicochemical Properties

Synthetic Utility: Aryl Bromide as a Handle for C-C Bond Formation

The defining feature of 4-Bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid is the C4-bromine atom, which serves as a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). This functional group is absent in the non-halogenated analog, 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid, which offers only carboxylic acid derivatization . The brominated pyrazole scaffold is widely used as an intermediate in the synthesis of complex molecules, including kinase inhibitors and other bioactive compounds [1].

Organic Synthesis Cross-Coupling Medicinal Chemistry

Potential as an Intermediate in Agrochemical Development

Pyrazole-3-carboxylic acid derivatives are a key class of intermediates in the synthesis of modern agrochemicals, including herbicides and fungicides [1]. Specifically, 4-bromo-substituted pyrazoles are mentioned as key intermediates in the development of herbicides and fungicides due to their structure allowing for easy functionalization to create active ingredients [2]. This contrasts with simpler pyrazole acids which lack the halogen handle needed for advanced functionalization and may not lead to the same class of active final products .

Agrochemistry Herbicide Fungicide

Optimal Research and Industrial Scenarios for Procuring 4-Bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid


Medicinal Chemistry: Library Synthesis via Cross-Coupling for Kinase Inhibitor Programs

This compound is an ideal starting material for medicinal chemists building a library of diverse analogs around a pyrazole core. The C4-bromine atom enables the introduction of aryl, heteroaryl, or amine groups via robust cross-coupling methodologies. This allows for systematic exploration of structure-activity relationships (SAR) at the 4-position of the pyrazole ring, a common strategy in the optimization of kinase inhibitors [1]. The non-brominated analog cannot be used for this purpose, as it lacks the necessary reactive handle for diversification at this position .

Agrochemical R&D: Synthesis of Patentable Pyrazole-3-carboxamide Derivatives

Procure this compound to synthesize pyrazole-3-carboxamide derivatives, a class of compounds with documented activity as herbicides and fungicides. The bromine atom allows for the introduction of specific side chains known to confer biological activity, while the carboxylic acid is used to form the carboxamide linkage. This approach is highlighted in patent literature for developing novel pest control agents, making this specific scaffold a direct precursor to compounds in active patent space [2].

Synthetic Methodology Development for Polysubstituted Pyrazoles

The compound's dense and specific substitution pattern (N-ethyl, C5-methyl, C4-bromo, C3-carboxylic acid) makes it a useful model substrate for developing or optimizing new synthetic methods. Researchers can use it to explore the chemoselectivity of new cross-coupling catalysts, the tolerance of new reactions towards carboxylic acids, or the development of one-pot procedures for functionalizing multiple positions on a heterocyclic core. Its unique combination of functional groups presents a more challenging and informative test case compared to simpler, commercially abundant pyrazoles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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